9,10-Anthracenedicarboxylic acid is an organic compound with the molecular formula and a CAS number of 73016-08-7. It belongs to the class of anthracene derivatives, characterized by its two carboxylic acid functional groups attached to the anthracene backbone at the 9 and 10 positions. This compound features a large conjugated π-system, which enhances its photophysical properties and makes it suitable for various applications in organic electronics and materials science .
9,10-Anthracenedicarboxylic acid (9,10-ADCA) holds promise in the development of fluorescent materials due to its unique structure. The anthracene core provides a rigid, planar structure, while the two carboxylic acid groups attached to the 9th and 10th positions enhance its solubility in various solvents []. This combination allows for the creation of stable and well-defined fluorescent molecules. Additionally, the presence of a larger conjugated π-electron system in 9,10-ADCA compared to unsubstituted anthracene leads to efficient light absorption and emission, making it a good candidate for fluorescent applications [].
Research suggests that 9,10-ADCA can be utilized in various scientific fields due to its fluorescent properties. Here are some potential applications:
Scientists are exploring the use of 9,10-ADCA derivatives as fluorescent probes for biological imaging applications. By attaching biorecognition molecules to 9,10-ADCA, researchers can potentially develop probes that target specific biomolecules within cells, aiding in disease diagnosis and monitoring [].
The efficient light emission properties of 9,10-ADCA make it a potential candidate for use in OLEDs. By incorporating 9,10-ADCA into OLED structures, researchers aim to create next-generation displays with improved brightness and efficiency [].
The fluorescence properties of 9,10-ADCA can be responsive to changes in its surrounding environment. This characteristic makes it a potential candidate for the development of chemical sensors that can detect specific molecules or environmental conditions [].
Current research on 9,10-ADCA is primarily focused on:
By introducing various functional groups onto the 9,10-ADCA molecule, scientists aim to fine-tune its properties for specific applications. This includes modifying its solubility, emission color, and responsiveness to external stimuli [].
Researchers are incorporating 9,10-ADCA derivatives into different material systems, such as polymers and nanoparticles, to create functional materials with desired optical and physical properties [].
The synthesis of 9,10-anthracenedicarboxylic acid typically involves:
9,10-Anthracenedicarboxylic acid has a variety of applications:
Studies on the interactions of 9,10-anthracenedicarboxylic acid with other molecules have shown:
Several compounds share structural similarities with 9,10-anthracenedicarboxylic acid. Notable examples include:
Compound Name | Structure Description | Unique Features |
---|---|---|
9-Anthracenecarboxylic Acid | Contains one carboxylic group at position 9 | Exhibits dual fluorescence characteristics |
1,8-Anthracenedicarboxylic Acid | Carboxylic groups at positions 1 and 8 | Different luminescent properties compared to 9,10-anthracenedicarboxylic acid |
9-Fluorenecarboxylic Acid | Similar aromatic structure but with a different backbone | Used in different types of polymer synthesis |
The uniqueness of 9,10-anthracenedicarboxylic acid lies in its specific substitution pattern on the anthracene ring, which significantly influences its electronic properties and reactivity compared to other derivatives. This makes it particularly valuable in applications requiring distinct photophysical characteristics.
The synthesis of 9,10-anthracenedicarboxylic acid derivatives leverages transition metal-catalyzed reactions to achieve precise functionalization and high yields. Palladium-based systems dominate this space due to their versatility in cross-coupling and cyclization reactions. For instance, palladium(II)-catalyzed tandem transformations enable the construction of substituted anthracenes via sp³ C–H alkenylation, using carboxylic acids as traceless directing groups. Optimized conditions involve Pd(OAc)₂ with amino acid-derived ligands in tert-amyl alcohol, yielding products with electron-donating (e.g., methyl, methoxy) or withdrawing (e.g., chloro, trifluoromethyl) substituents in 65–82% yields.
Cobalt-catalyzed [2 + 2 + 2] cyclotrimerization represents another breakthrough, particularly for halogenated derivatives. Using CoCl₂·6H₂O/Zn with 2-iminomethylpyridine, 2,3,6,7-tetrachloroanthracene is synthesized via halodesilylation of bis(trimethylsilyl)acetylene adducts, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Microwave-assisted nickel-catalyzed cyclotrimerization further enhances efficiency, reducing reaction times from days to hours while maintaining yields above 85%.
Table 1: Comparative Analysis of Synthetic Methods
Method | Catalyst System | Key Conditions | Yield Range | Notable Products |
---|---|---|---|---|
Pd(II)-Catalyzed Alkenylation | Pd(OAc)₂, amino acid ligand | tert-amyl alcohol, 100°C | 65–82% | Substituted anthracenes |
Co-Catalyzed Cyclotrimerization | CoCl₂·6H₂O/Zn, dipimp | DMF, 80°C | 70–78% | Halogenated anthracenes |
Microwave-Assisted Ni Catalysis | Ni(cod)₂, PPh₃ | Microwave, 150°C | 85–92% | Alkyl/aryl-substituted anthracenes |
Oxidative carboxylation of anthracene remains a foundational approach, employing agents like sodium chlorite in isopropanol to introduce carboxylic acid groups at the 9 and 10 positions. This method prioritizes scalability, with industrial adaptations using continuous flow reactors to enhance throughput.
The planar geometry and rigid π-conjugation of 9,10-anthracenedicarboxylic acid make it an ideal ligand for MOFs. Strategic modifications to the carboxylate groups and anthracene core enable fine-tuning of framework properties:
9,10-Anthracenedicarboxylic acid has emerged as a versatile organic linker for engineering diverse metal-organic framework topologies due to its rigid planar structure and coordinating carboxylate groups [1] . The compound, with molecular formula C₁₆H₁₀O₄ and molecular weight 266.25 g/mol, exhibits unique structural characteristics that enable the formation of highly stable three-dimensional networks [1] [3].
The engineering of metal-organic framework topologies using 9,10-anthracenedicarboxylic acid has yielded numerous structurally distinct architectures. Notable examples include PCN-13, which features a primitive cubic topology constructed from zinc tetranuclear clusters and anthracene dicarboxylate linkers [4] [5]. The UiO-66(H₂ADC) framework represents another significant achievement, where 9,10-anthracenedicarboxylic acid is incorporated into the well-established UiO-66 topology using zirconium hexanuclear clusters [6] [4].
Research has demonstrated that 9,10-anthracenedicarboxylic acid can form multiple distinct coordination polymers depending on synthetic conditions and metal selection [7] [8]. The lanthanide-based metal-organic frameworks synthesized with europium, terbium, erbium, and thulium ions crystallize in triclinic systems with P-1 space group, creating three-dimensional networks with minimal porosity [7] [9]. These structures exhibit compositions of [Ln₂(ADC)₃(DMF)₄·DMF]ₙ for europium and terbium compounds, and [Ln₂(ADC)₃(DMF)₂(OH₂)₂·2DMF·H₂O]ₙ for erbium and thulium variants [8] [9].
The anthracene-based MOF-74 series represents a significant advancement in topology engineering, where 4,4′-(anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) linkers are incorporated into the hexagonal channel structure characteristic of MOF-74 materials [10] [11]. These ANMOF-74 compounds, synthesized with zinc, magnesium, nickel, cobalt, and manganese metal ions, demonstrate electrical conductivity enhancement of up to six orders of magnitude compared to conventional MOF-74 structures [10] [11].
Table 1: Anthracene-Based Metal-Organic Framework Topologies and Properties
MOF Name | Linker | Metal Node | Topology/Structure | Key Properties |
---|---|---|---|---|
PCN-13 | 9,10-Anthracenedicarboxylic acid | Zn₄O cluster | Primitive cubic | High porosity, gas storage |
UiO-66(H₂ADC) | 9,10-Anthracenedicarboxylic acid | Zr₆O₄(OH)₄ cluster | UiO-66 isostructure | Enhanced H₂ uptake, thermal stability |
LMOF-271 | 9,10-Anthracenedicarboxylic acid | Not specified | Layered framework | Layered structure, fluorescence |
ANMOF-74(Zn) | 4,4′-(anthracene-9,10-diyl)bis(2-hydroxybenzoic acid) | Zn²⁺ chains | MOF-74 type (hexagonal channels) | Electrical conductivity, luminescence |
2,6-MOF | 2,6-Anthracenedicarboxylic acid | Zr₄ clusters | UiO-67 isostructure (octahedral) | Highly crystalline, octahedral morphology |
Ln-ADC MOFs | 9,10-Anthracenedicarboxylic acid | Ln³⁺ (Eu, Tb, Er, Tm) | Triclinic 3D networks | Photoluminescence, radioluminescence |
The structural diversity achievable with anthracene-based linkers extends to highly specialized topologies such as the (3,24)-connected network found in MFM-132a [12]. This framework demonstrates exceptional hydrogen storage capacity, achieving 52 g/L at 60 bar and 77 K, representing one of the highest volumetric capacities reported for metal-organic frameworks under these conditions [12].
Zirconium-based frameworks incorporating different anthracene dicarboxylic acid isomers have revealed significant topology-structure relationships [13] [14]. The 2,6-anthracenedicarboxylic acid analogue forms highly crystalline octahedral structures isostructural with UiO-67 frameworks, while 1,4-anthracenedicarboxylic acid incorporation results in large rod-shaped crystals with distinct morphological characteristics [13] [14].
The hydrogen bonding behavior of 9,10-anthracenedicarboxylic acid plays a crucial role in determining its supramolecular assembly patterns and crystalline organization [15] [16]. Computational and experimental studies have revealed that the compound predominantly exists as cyclic hydrogen-bonded dimers stabilized by strong O–H- - - O interactions between carboxylic acid groups [15] [17].
Density functional theory calculations at the B3LYP/6-311++G(d,p) level have identified the most stable conformational arrangement of 9,10-anthracenedicarboxylic acid, which serves as the fundamental building block for hydrogen-bonded assemblies [15]. The optimized geometry reveals that the molecule adopts a configuration where the carboxylic acid groups are significantly twisted away from the anthracene plane, with dihedral angles of approximately 60 degrees minimizing steric interactions while maximizing hydrogen bonding potential [15] [18].
The hydrogen bonding network in 9,10-anthracenedicarboxylic acid assemblies is characterized by specific geometric parameters that confirm the strength and directionality of intermolecular interactions [15] [16]. Experimental and computational analyses reveal O- - - H bond distances of 1.540 Å (experimental) and 1.622 Å (computed), with O–H- - - O bond angles approaching 176 degrees, indicating nearly linear hydrogen bonds [15] [16].
Vibrational spectroscopy provides definitive evidence for hydrogen bonding network formation in 9,10-anthracenedicarboxylic acid crystalline assemblies [15]. The infrared spectrum exhibits characteristic O–H stretching vibrations at 2896 and 2849 cm⁻¹, representing significant red-shifts of approximately 450 cm⁻¹ compared to non-hydrogen-bonded carboxylic acid groups [15]. These spectral features are complemented by mutually exclusive infrared and Raman bands at 1685 cm⁻¹ and 1632 cm⁻¹ respectively, confirming the presence of a local center of inversion in the cyclic dimer structure [15].
Nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ solvent provides additional confirmation of hydrogen bonding networks through characteristic chemical shift patterns [15]. The hydrogen-bonded carboxylic acid protons resonate at 14.19 ppm, consistent with strong intermolecular O–H- - - O interactions, while computed values predict resonances at 14.4 ppm for these hydrogen-bonded protons [15].
The energetics of hydrogen bonding in 9,10-anthracenedicarboxylic acid assemblies have been quantified through natural bond orbital analysis and atoms in molecules topological studies [15]. The stabilization energy arising from n(O)→σ*(O–H) hyperconjugation amounts to 77.21 kcal/mol for the complete dimer structure, with individual hydrogen bonds contributing approximately 38.47 kcal/mol each [15]. These substantial stabilization energies confirm the robustness of the hydrogen bonding network and its importance in determining crystalline packing arrangements [15].
Comparison with related anthracene carboxylic acid derivatives reveals similar hydrogen bonding patterns, suggesting a general tendency for anthracene-based carboxylic acids to form stable cyclic dimers [17] [16]. The crystal structure of anthracene-1,8-dicarboxylic acid demonstrates analogous hydrogen bonding behavior, with molecules forming zigzag chains through cyclic dimer interactions that remain discrete and non-cross-linked [17] [16].
The hydrogen bonding network topology significantly influences the three-dimensional packing arrangements in 9,10-anthracenedicarboxylic acid crystals [15] [19]. The cyclic dimer units organize into extended superstructures through additional weak intermolecular interactions, including C–H- - - π contacts and π-π stacking between anthracene moieties [15] [19]. These secondary interactions complement the primary hydrogen bonding network to create stable crystalline assemblies with predictable packing motifs [19].
The anthracene backbone of 9,10-anthracenedicarboxylic acid exerts profound steric effects on coordination geometry, fundamentally influencing the spatial arrangement of carboxylate groups and their interaction with metal centers [7] [20] [8]. The bulky aromatic system creates significant steric constraints that dictate the conformational preferences and coordination behavior of the ligand in metal-organic framework structures [20] [21].
Crystallographic and computational studies have established that the carboxylate groups in 9,10-anthracenedicarboxylic acid are invariably twisted away from the anthracene plane to minimize steric interactions [7] [8] [18]. The twist angles measured in various metal-organic framework structures range from 63.6 degrees for bis-chelating coordination modes to 85.8 degrees for bis-bridging arrangements [7] [8]. These substantial deviations from planarity represent a direct consequence of steric repulsion between the carboxylate substituents and the hydrogen atoms at the 1, 4, 5, and 8 positions of the anthracene ring system [18] [14].
The coordination modes adopted by 9,10-anthracenedicarboxylic acid in metal-organic frameworks are directly influenced by the steric constraints imposed by the anthracene backbone [7] [8]. The ligand exhibits remarkable flexibility in its coordination behavior, adopting μ₂:η³ (bis-bridging-chelating), μ₂:η² (bis-bridging), η² (bis-chelating), and η¹ (bis-monodentate) coordination modes depending on the metal center and structural requirements [7] [8].
Table 2: Coordination Modes of 9,10-Anthracenedicarboxylic Acid in Metal-Organic Framework Structures
Coordination Mode | Description | Geometry | Twist Angle Range | Structural Impact |
---|---|---|---|---|
μ₂:η³ (bis-bridging-chelating) | Each carboxylate group bridges two metal centers while chelating to one metal atom | Tridentate bridging-chelating | 68.7° (from anthracene plane) | Creates dense 3D networks with minimal porosity |
μ₂:η² (bis-bridging) | Each carboxylate group bridges two metal centers via two oxygen atoms | Bidentate bridging | 85.8° (from anthracene plane) | Forms extended chains and frameworks |
η² (bis-chelating) | Each carboxylate group chelates to a single metal center through two oxygen atoms | Bidentate chelating | 63.6° (from anthracene plane) | Produces highly porous structures |
η¹ (bis-monodentate) | Each carboxylate group coordinates to one metal center via one oxygen atom | Monodentate | 77.6° (from anthracene plane) | Allows for hydrogen bonding with solvent |
The metal coordination environments in 9,10-anthracenedicarboxylic acid-based frameworks reflect the steric influence of the anthracene backbone through characteristic distortions from ideal geometries [7] [8]. Lanthanide metal centers typically adopt seven-, eight-, or nine-coordinate polyhedra with irregular shapes that accommodate the twisted carboxylate ligands [7] [8]. The europium and terbium compounds exhibit nine-coordinate metal centers, while erbium and thulium analogues display seven- and eight-coordinate environments, demonstrating the adaptability of coordination geometry to steric constraints [7] [8].
The inter-chromophore distances in 9,10-anthracenedicarboxylic acid frameworks are significantly influenced by the steric bulk of the anthracene backbone [7] [8]. Face-to-face distances between anthracene moieties typically range from 11.4 to 14.5 Å, effectively preventing π-π stacking interactions that could lead to excimer formation and luminescence quenching [7] [8]. These extended separations preserve the electronic properties of individual anthracene units while maintaining structural integrity [7] [8].
Table 3: Steric Effects of Anthracene Backbone on Coordination Geometry
Structural Parameter | Typical Values | Steric Effects | Functional Consequences |
---|---|---|---|
Carboxylate twist angle | 60° - 85° from anthracene plane | Minimizes steric clashes, optimizes coordination | Enables multiple coordination modes |
Anthracene planarity | Nearly planar (0.018 Å deviation) | Maintained despite bulky carboxylates | Preserves anthracene electronic properties |
Inter-chromophore distance | 11.4 - 14.5 Å (face-to-face) | Prevents π-π stacking interactions | Reduces excimer formation, maintains luminescence |
Coordination geometry | Distorted polyhedra (7-9 coordinate) | Accommodation of twisted ligands | Allows diverse metal-organic framework topologies |
The steric effects of the anthracene backbone extend beyond simple geometric constraints to influence the electronic properties and photophysical behavior of metal-organic framework materials [22] [14]. The twisted conformation of carboxylate groups reduces conjugation between the electron-withdrawing carboxyl substituents and the anthracene π-system, preserving the intrinsic fluorescence characteristics of the aromatic core [14] [23]. This electronic isolation enables the design of luminescent metal-organic frameworks with tunable emission properties [14] [23].
Comparative studies with different anthracene dicarboxylic acid isomers reveal position-dependent steric effects on coordination geometry [14] [22]. The 9,10-substitution pattern creates maximum steric hindrance due to the peri-hydrogen interactions, while 2,6- and 1,4-substituted analogues exhibit different conformational preferences and coordination behaviors [14] [22]. These positional effects demonstrate the importance of substitution pattern selection in controlling metal-organic framework topology and properties [14] [22].
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